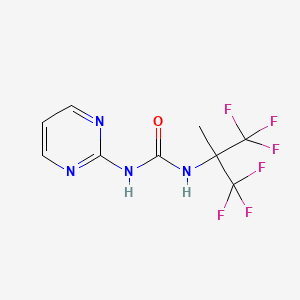![molecular formula C22H16BrClN2O3 B11621804 5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11621804.png)
5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-bromo-N-[2-chloro-5-(5-méthyl-1,3-benzoxazol-2-yl)phényl]-2-méthoxybenzamide est un composé organique complexe avec un squelette benzamide. Ce composé présente plusieurs substituants, notamment le brome, le chlore et une partie benzoxazole, ce qui en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-bromo-N-[2-chloro-5-(5-méthyl-1,3-benzoxazol-2-yl)phényl]-2-méthoxybenzamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante comprend :
Formation du cycle benzoxazole : Cela peut être obtenu par condensation de l'o-aminophénol avec un dérivé d'acide carboxylique.
Réactions de substitution : Introduction de substituants brome et chlore par substitution aromatique électrophile.
Formation de liaison amide : Couplage du dérivé benzoxazole avec le chlorure de 2-méthoxybenzoyle en conditions basiques pour former la structure benzamide finale.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés et de systèmes à flux continu pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation d'aldéhydes ou d'acides correspondants.
Réduction : Réduction du groupe nitro (si présent) en amine.
Substitution : Les substituants halogènes (brome et chlore) peuvent être remplacés par des nucléophiles dans des réactions de substitution.
Réactifs et conditions courants
Oxydation : Utilisation d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Hydrogénation catalytique ou utilisation d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les thiols en conditions basiques.
Produits majeurs
Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse : Utilisation potentielle dans des processus catalytiques en raison de sa structure unique.
Biologie
Sondes biologiques : Utilisé dans le développement de sondes pour l'étude des systèmes biologiques.
Inhibition enzymatique : Inhibiteur potentiel d'enzymes spécifiques en raison de ses caractéristiques structurales.
Médecine
Développement de médicaments : Étudié pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie
Science des matériaux : Utilisé dans le développement de matériaux avancés avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du 5-bromo-N-[2-chloro-5-(5-méthyl-1,3-benzoxazol-2-yl)phényl]-2-méthoxybenzamide implique son interaction avec des cibles moléculaires spécifiques. La partie benzoxazole peut interagir avec les sites actifs des enzymes, inhibant leur fonction. Les substituants halogènes peuvent améliorer l'affinité de liaison par des interactions de liaison halogène.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with enzyme active sites, inhibiting their function. The halogen substituents can enhance binding affinity through halogen bonding interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
5-bromo-2-chlorobenzamide : Partage le squelette benzamide mais n'a pas la partie benzoxazole.
2-méthoxybenzamide : N'a pas les substituants halogènes et benzoxazole.
Unicité
La présence du cycle benzoxazole et de plusieurs substituants halogènes rend le 5-bromo-N-[2-chloro-5-(5-méthyl-1,3-benzoxazol-2-yl)phényl]-2-méthoxybenzamide unique.
Propriétés
Formule moléculaire |
C22H16BrClN2O3 |
|---|---|
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
5-bromo-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H16BrClN2O3/c1-12-3-7-20-18(9-12)26-22(29-20)13-4-6-16(24)17(10-13)25-21(27)15-11-14(23)5-8-19(15)28-2/h3-11H,1-2H3,(H,25,27) |
Clé InChI |
NUDSZUSVLCHDRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11621733.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11621735.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylethanone](/img/structure/B11621737.png)

![4-chloro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11621752.png)

![4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11621755.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11621761.png)
![(3E)-N-tert-butyl-3-{2-[(2,4-dihydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11621763.png)
![2-(allylamino)-3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621769.png)
![Ethyl 5-[(3-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11621779.png)
![N-[4-(Cyanomethyl)phenyl]-2-[N-(2-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11621795.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621798.png)
